BenchChemオンラインストアへようこそ!

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1822816-46-5, molecular formula C₁₁H₈F₃NO, MW 227.18) is a spirocyclic compound in which a cyclopropane ring and an indolin-2-one (oxindole) core share a single quaternary carbon atom, with a trifluoromethyl substituent positioned specifically at the 4' site of the aromatic ring. The compound belongs to the broader spiro[cyclopropane-1,3'-indolin]-2'-one pharmacophore class that has demonstrated anticancer activity across multiple human cancer cell lines and has been validated as a bioisosteric replacement for alkene-linked indolin-2-ones in polo-like kinase 4 (PLK4) inhibitor programs.

Molecular Formula C11H8F3NO
Molecular Weight 227.186
CAS No. 1822816-46-5
Cat. No. B2660574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
CAS1822816-46-5
Molecular FormulaC11H8F3NO
Molecular Weight227.186
Structural Identifiers
SMILESC1CC12C3=C(C=CC=C3NC2=O)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c12-11(13,14)6-2-1-3-7-8(6)10(4-5-10)9(16)15-7/h1-3H,4-5H2,(H,15,16)
InChIKeyQJJZLLATCFMVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1822816-46-5): A Positionally Defined Spirocyclic Indolinone Building Block


4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1822816-46-5, molecular formula C₁₁H₈F₃NO, MW 227.18) is a spirocyclic compound in which a cyclopropane ring and an indolin-2-one (oxindole) core share a single quaternary carbon atom, with a trifluoromethyl substituent positioned specifically at the 4' site of the aromatic ring . The compound belongs to the broader spiro[cyclopropane-1,3'-indolin]-2'-one pharmacophore class that has demonstrated anticancer activity across multiple human cancer cell lines and has been validated as a bioisosteric replacement for alkene-linked indolin-2-ones in polo-like kinase 4 (PLK4) inhibitor programs [1][2]. Three additional regioisomeric trifluoromethyl analogs exist—5'-, 6'-, and 7'-substituted variants—each bearing a distinct CAS number and unique substitution pattern that precludes interchangeable use in structure-activity relationship (SAR) studies .

Why 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one Cannot Be Substituted by Other Trifluoromethyl Regioisomers or Non-fluorinated Spirooxindoles


Within the spiro[cyclopropane-1,3'-indolin]-2'-one pharmacophore class, the position of the trifluoromethyl substituent on the aromatic ring critically governs electronic distribution, steric interactions with biological targets, and downstream ADME properties. The 4'-, 5'-, 6'-, and 7'-trifluoromethyl regioisomers each possess unique InChI Keys, distinct canonical SMILES strings, and separate CAS registry numbers, confirming they are chemically distinct entities rather than interchangeable variants . Published SAR studies on this scaffold class have established that even modest changes in substitution pattern produce pronounced differences in antiproliferative potency: for example, among 21 spiro[cyclopropane-1,3'-indolin]-2'-ones evaluated against five cancer cell lines, IC₅₀ values varied from sub-10 μM to >100 μM depending on substituent identity and position, with only compounds 6b and 6u achieving significant DU-145 prostate cancer cell activity [1]. Furthermore, the spirocyclopropane-oxindole core itself confers pharmacokinetic advantages over the earlier alkene-linked indolin-2-one series—racemic cyclopropane-linked compounds demonstrated PLK4 affinity and antiproliferative activity comparable to their alkene congeners while exhibiting improved physicochemical, ADME, and pharmacokinetic properties [2]. Replacing the 4'-trifluoromethyl isomer with a non-fluorinated spirooxindole or an alternative regioisomer would therefore alter both the biological SAR and the pharmacokinetic profile in ways that cannot be predicted without explicit comparative data.

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one: Product-Specific Quantitative Differentiation Evidence


Definitive Regioisomeric Identity: 4'-CF3 Position Distinguished from 5'-, 6'-, and 7'-Trifluoromethyl Analogs

The 4'-(trifluoromethyl) substitution pattern places the electron-withdrawing CF₃ group at the position ortho to the indolinone ring junction and para to the lactam nitrogen, creating a distinct electronic environment relative to the alternative 5'- (meta to ring junction, meta to nitrogen), 6'- (para to ring junction, ortho to nitrogen), and 7'- (adjacent to nitrogen) regioisomers. Each regioisomer is registered under a separate CAS number—4': 1822816-46-5, 5': 1360898-86-7, 6': 83419-48-1, 7': 1360931-90-3—and each possesses a unique InChI Key (4' isomer InChI Key: QJJZLLATCFMVDN-UHFFFAOYSA-N) . In medicinal chemistry SAR campaigns, the 4'-CF₃ substitution influences target binding through both steric and electronic mechanisms that are not replicated by the 5'-, 6'-, or 7'-substituted variants, as demonstrated across the broader spirooxindole anticancer literature where positional isomerism produces divergent IC₅₀ values [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

Spirocyclopropane Scaffold Outperforms Alkene-Linked Indolin-2-one Bioisosteres in ADME and Pharmacokinetic Properties

In a direct head-to-head medicinal chemistry optimization program targeting PLK4, the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold was introduced as a bioisosteric replacement for the earlier (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one alkene-linked series. The racemic cyclopropane-linked compounds retained PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners while demonstrating improved physicochemical properties, ADME parameters, and pharmacokinetic profiles [1]. This scaffold-level validation establishes that spiro[cyclopropane-1,3'-indolin]-2'-ones—including the 4'-trifluoromethyl variant—provide a therapeutically relevant advantage over non-spirocyclic indolin-2-one analogs in drug discovery programs. The cyclopropane ring introduces conformational restriction and metabolic stability that the alkene linkage cannot provide [1]. The lead compound CFI-400945, which incorporates the same spiro[cyclopropane-1,3'-indolin]-2'-one core, achieved an IC₅₀ of 2.8 ± 1.4 nM against PLK4 with >350-fold selectivity over PLK1–3 and demonstrated efficacy in an MDA-MB-468 human breast cancer xenograft model [1].

Drug Discovery Bioisosterism ADME Optimization PLK4 Inhibition

Spiro[cyclopropane-1,3'-indolin]-2'-one Scaffold Class Demonstrates Broad-Spectrum Anticancer Activity (IC₅₀ < 20 μM Across Five Human Cancer Cell Lines)

A library of spiro[cyclopropane-1,3'-indolin]-2'-ones was systematically evaluated against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast). Many compounds in the series exhibited promising anticancer activity with IC₅₀ values below 20 μM across the panel [1]. Lead compounds 6b and 6u showed significant activity specifically against the DU-145 prostate cancer cell line, with mechanism-of-action studies confirming G0/G1 cell cycle arrest and caspase-3-dependent apoptotic cell death, validated by mitochondrial membrane potential measurement and Annexin V-FITC assay [1]. The SAR analysis established that substituent identity and position on the indolinone ring are key determinants of antiproliferative potency [1]. Although this study did not include the 4'-trifluoromethyl-substituted variant specifically, it establishes a quantitative activity baseline for the scaffold class and demonstrates that substitution pattern is a critical driver of differential biological activity [1].

Anticancer Agents Cytotoxicity Screening Spirooxindoles Apoptosis

High-Stereoselectivity Synthetic Route Established for CF₃-Containing Spiro[cyclopropane-1,3'-indolin]-2'-ones

A facile, highly stereoselective synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,3'-indolin]-2'-ones containing a CF₃ group was reported using a cyclopropanation strategy: 3-(4-trifluoromethylbenzylidene)indolin-2-one reacts with arsonium bromides in CH₂Cl₂ with KF or K₂CO₃ as base to deliver the target spirocyclopropane products with high stereoselectivity and in good yields [1][2]. The reaction proceeds with preferential formation of the trans-diastereomer, and the relative stereochemistry was unambiguously confirmed by single-crystal X-ray structural analysis and ¹H-¹H NOESY techniques [1]. This established synthetic methodology provides a reliable route for accessing the 4'-(trifluoromethyl) derivative in quantities suitable for medicinal chemistry campaigns, with stereochemical control that is critical for biological target engagement [1][2]. Alternative synthetic approaches using tosylhydrazone salts as safer cyclopropanation reagents have also been reported for spiro[cyclopropane-1,3'-indolin]-2'-ones, providing metal-free access with high diastereoselectivity [3].

Synthetic Methodology Stereoselective Synthesis Cyclopropanation Trifluoromethyl Chemistry

Commercial Availability with Documented Identity, Purity Specifications, and Regioisomer-Specific Pricing Differentiation

The 4'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one is commercially available from multiple independent suppliers with documented purity specifications. Fluorochem supplies the compound at 95.0% purity (Product Code F388197) with full SDS documentation including GHS07 hazard classification (H302, H315, H319, H335) . MolCore offers NLT 98% purity grade suitable for pharmaceutical R&D and quality control applications . ChemicalBook lists the compound at 95% purity with packaging options of 1g, 5g, 10g, and 25g . The 4'-CF₃ isomer is distinguished from its regioisomeric counterparts by vendor cataloging: the 5'-CF₃ analog is sold at ≥95% purity by Aladdin with 100mg pricing at ¥2743.90 [1], while the 6'-CF₃ analog (CAS 83419-48-1) is cataloged by Fluorochem as Product F388220 at 95.0% purity . Storage conditions are specified as 2–8°C for the 4'-CF₃ compound . The availability of multiple independent supply sources with defined purity grades enables competitive procurement, while the distinct vendor catalog entries for each regioisomer reinforce the need for CAS-number-verified ordering to prevent inadvertent substitution.

Chemical Procurement Purity Specification Vendor Comparison Regioisomer Pricing

High-Impact Application Scenarios for 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one in Drug Discovery and Chemical Biology


Regioisomeric SAR Scanning in Anticancer Spirooxindole Lead Optimization

In medicinal chemistry programs targeting the spiro[cyclopropane-1,3'-indolin]-2'-one pharmacophore, the 4'-trifluoromethyl analog serves as one of four essential regioisomeric probes for systematic SAR mapping. Because the scaffold class has demonstrated IC₅₀ values spanning from <10 μM to >100 μM depending on substituent identity and position [1], procurement of the precisely defined 4'-CF₃ isomer (CAS 1822816-46-5, InChI Key QJJZLLATCFMVDN-UHFFFAOYSA-N) enables rigorous assessment of how the ortho-to-ring-junction CF₃ placement affects potency against cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7) [1]. This scenario directly leverages the regioisomeric differentiation evidence from Section 3, Evidence Item 1.

Bioisosteric Replacement of Alkene-Linked Indolin-2-ones with Spirocyclopropane Scaffolds for ADME/PK Optimization

When a lead series based on (E)-3-methyleneindolin-2-one exhibits target potency but suboptimal metabolic stability or pharmacokinetic properties, the 4'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one provides a conformationally restricted spirocyclopropane isostere. As demonstrated by the CFI-400945 program, the cyclopropane-linked scaffold retains target affinity and antiproliferative activity while improving physicochemical, ADME, and pharmacokinetic profiles relative to the alkene-linked congeners [2]. The 4'-CF₃ substitution adds the metabolic benefits of fluorine incorporation—enhanced oxidative stability and modulated lipophilicity—making this compound a logical candidate for bioisosteric replacement strategies.

Chemical Biology Probe Development Leveraging Defined Spirocyclic Geometry and Fluorine NMR Reporter Properties

The spiro[cyclopropane-1,3'-indolin]-2'-one core provides a rigid, three-dimensional scaffold with defined stereochemistry (trans-diastereomer predominant from the established synthetic route) [3], while the trifluoromethyl group at the 4' position serves as a sensitive ¹⁹F NMR reporter for protein-binding and conformational studies. This combination enables the compound to function as a chemical biology probe where the spirocyclic geometry restricts conformational freedom (enhancing target selectivity) and the CF₃ group enables detection via ¹⁹F NMR spectroscopy. The compound's commercial availability at 95–98% purity from multiple vendors supports its use in biochemical assay development.

Synthetic Methodology Development for CF₃-Containing Spirocyclic Building Blocks

The established stereoselective synthesis of CF₃-containing spiro[cyclopropane-1,3'-indolin]-2'-ones via arsonium bromide-mediated cyclopropanation of 3-(4-trifluoromethylbenzylidene)indolin-2-one [3] positions the 4'-CF₃ compound as a benchmark substrate for developing and benchmarking new cyclopropanation methodologies. Its well-characterized structure (confirmed by X-ray crystallography and NOESY) and commercial availability make it suitable as a reference standard for validating novel synthetic approaches—such as photoredox-mediated trifluoromethylation/dearomatization cascades [4]—that aim to access CF₃-containing spirocyclic indolines.

Quote Request

Request a Quote for 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.